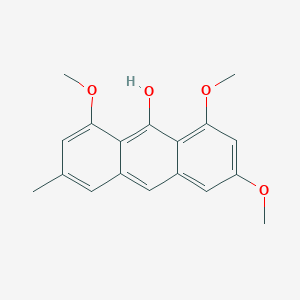
9-Anthracenol, 1,3,8-trimethoxy-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Anthracenol, 1,3,8-trimethoxy-6-methyl- is an organic compound belonging to the anthracene family. This compound is characterized by its anthracene core, which is a polycyclic aromatic hydrocarbon, substituted with hydroxyl and methoxy groups. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Anthracenol, 1,3,8-trimethoxy-6-methyl- typically involves multi-step organic reactions. One common method starts with the methylation of anthracene derivatives, followed by hydroxylation and methoxylation. Specific conditions such as the use of methyl iodide for methylation, and methanol in the presence of a base for methoxylation, are often employed. The hydroxylation step can be achieved using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are crucial to enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The hydroxyl group in 9-Anthracenol, 1,3,8-trimethoxy-6-methyl- can undergo oxidation to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives, particularly affecting the anthracene core.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Anthraquinones.
Reduction: Dihydroanthracenes.
Substitution: Various substituted anthracenes depending on the electrophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Photochemistry: Its unique structure makes it useful in studying photochemical reactions and processes.
Biology:
Fluorescent Probes: Due to its aromatic nature, it can be used in the development of fluorescent probes for biological imaging.
Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry:
Dyes and Pigments: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Organic Electronics: Employed in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism by which 9-Anthracenol, 1,3,8-trimethoxy-6-methyl- exerts its effects is largely dependent on its ability to participate in various chemical reactions. The hydroxyl and methoxy groups can engage in hydrogen bonding and electron-donating interactions, influencing the compound’s reactivity and interaction with other molecules. These interactions can affect molecular targets such as enzymes or receptors in biological systems, leading to specific biochemical pathways being activated or inhibited.
Comparison with Similar Compounds
9-Anthracenemethanol: Another anthracene derivative with a hydroxymethyl group.
1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone: A compound with multiple hydroxyl and methoxy groups on an anthraquinone core.
8-Hydroxy-1,2,3-trimethoxy-6-methyl-9,10-anthraquinone: Similar in structure but with a different substitution pattern.
Uniqueness: 9-Anthracenol, 1,3,8-trimethoxy-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications such as photochemistry and the synthesis of complex organic molecules.
Properties
CAS No. |
138370-20-4 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
1,3,8-trimethoxy-6-methylanthracen-9-ol |
InChI |
InChI=1S/C18H18O4/c1-10-5-11-7-12-8-13(20-2)9-15(22-4)17(12)18(19)16(11)14(6-10)21-3/h5-9,19H,1-4H3 |
InChI Key |
ALZTXUMPWBTBRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=C1)OC)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


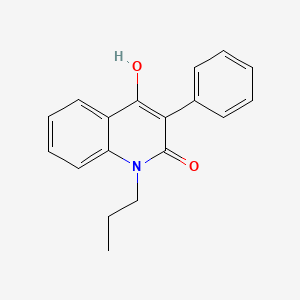
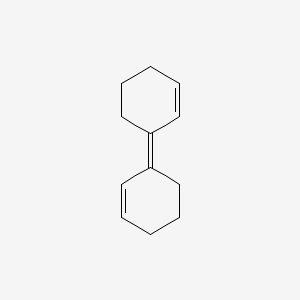

![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
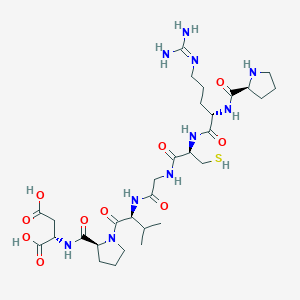
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
![4-[(2-Iodophenyl)methoxy]but-2-en-1-ol](/img/structure/B14276833.png)
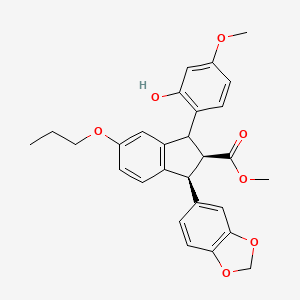
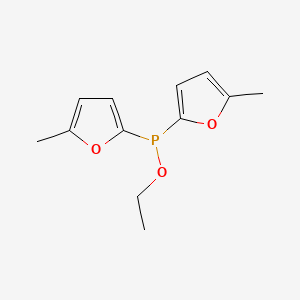
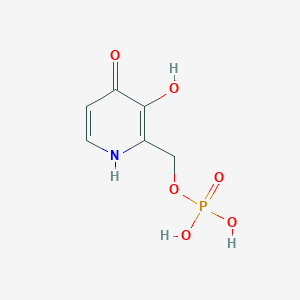
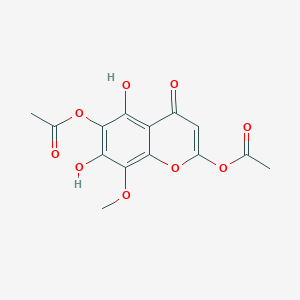
silane](/img/structure/B14276854.png)
